2-(5-methylthiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one
CAS No.:
Cat. No.: VC14491219
Molecular Formula: C13H12N2OS
Molecular Weight: 244.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2OS |
|---|---|
| Molecular Weight | 244.31 g/mol |
| IUPAC Name | 2-(5-methylthiophen-2-yl)-2,3-dihydro-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C13H12N2OS/c1-8-6-7-11(17-8)12-14-10-5-3-2-4-9(10)13(16)15-12/h2-7,12,14H,1H3,(H,15,16) |
| Standard InChI Key | SMZMLCNTHXBCBB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(S1)C2NC3=CC=CC=C3C(=O)N2 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2-(5-Methylthiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one (C₁₃H₁₂N₂OS) features a bicyclic framework comprising a quinazolinone ring fused to a dihydrothiophene substituent (Fig. 1). The molecule's planar structure enables π-π stacking interactions with biological targets, while the methyl group at the thiophene's 5-position enhances lipophilicity, influencing membrane permeability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 244.31 g/mol |
| CAS Number | Not publicly disclosed |
| Melting Point | 152–154°C |
| Solubility | Ethanol, DMSO |
Structural Revision and Stereochemical Considerations
Initial mischaracterization of this compound as an imine derivative ((E)-2-(((5-methylthiophen-2-yl)methylene)amino)-N-phenylbenzamide) was corrected through nuclear magnetic resonance (NMR) and X-ray crystallography studies . The active form exists as a racemic mixture of (±)-2-(5-methylthiophen-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one, with spontaneous cyclization of the imine precursor occurring under physiological conditions . This structural clarification has critical implications for drug design, as the dihydroquinazolinone configuration enables optimal binding to RIPs.
Synthetic Methodologies
Conventional Condensation Approaches
The primary synthesis route involves acid-catalyzed cyclocondensation of 5-methylthiophene-2-carboxaldehyde with 2-amino-N-phenylbenzamide. p-Toluenesulfonic acid in ethanol catalyzes this reaction, achieving yields up to 88% . The mechanism proceeds via:
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Nucleophilic attack of the amine on the aldehyde carbonyl
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Cyclization to form the dihydroquinazolinone ring
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Aromatization stabilization through conjugated π-systems
Table 2: Synthesis Optimization Parameters
| Condition | Yield (%) | Reaction Time |
|---|---|---|
| Ethanol, pTSA, RT | 60 | 30 min |
| Acetic Acid, RT | 88 | 20 min |
| Graphene Oxide, H₂O | 89–96 | 15–30 min |
Green Chemistry Advancements
Recent innovations employ graphene oxide (GO) nanosheets as carbocatalysts in aqueous media, achieving 89–96% yields within 15–30 minutes . This method eliminates organic solvents and reduces energy inputs through:
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π-π interactions between GO and aromatic substrates
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Acidic oxygen functionalities on GO activating carbonyl groups
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Transition state stabilization via surface confinement
Comparative studies show GO-catalyzed reactions improve atom economy (AE = 92.7%) versus traditional methods (AE = 85.4%) while maintaining product purity .
Biological Activity and Mechanism
Protection Against Ribosome-Inactivating Proteins
In vitro and in vivo studies demonstrate the compound's exceptional efficacy in neutralizing RIPs:
Table 3: Toxin Neutralization Efficacy
| Toxin | Cell Survival (%) | Animal Protection |
|---|---|---|
| Ricin (10 LD₅₀) | 98 ± 2 | 100% survival |
| Shiga Toxin 1 | 95 ± 3 | Not tested |
| Abrin | 89 ± 5 | Partial efficacy |
Mechanistic studies using surface plasmon resonance (SPR) reveal high-affinity binding (K<sub>D</sub> = 12.4 nM) to the RIPs' active site, competitively inhibiting their glycosidase activity . The thiophene moiety inserts into a hydrophobic pocket, while the quinazolinone ring forms hydrogen bonds with catalytic residues (Fig. 2).
Secondary Pharmacological Effects
Emerging data suggest additional bioactivities:
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Anti-inflammatory Action: Suppresses NF-κB signaling (IC₅₀ = 3.7 μM) by preventing IκBα phosphorylation
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Anticancer Potential: Induces apoptosis in HeLa cells (EC₅₀ = 18.2 μM) through caspase-3/7 activation
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Antiviral Activity: Reduces SARS-CoV-2 replication by 72% at 10 μM via PL<sup>pro</sup> inhibition
Structure-Activity Relationship (SAR) Insights
Critical functional group contributions were elucidated through analog studies:
Table 4: SAR Key Findings
| Modification | RIP Inhibition (% Control) |
|---|---|
| 5-Methyl Thiophene | 98 ± 1 |
| Thiophene (no methyl) | 67 ± 5 |
| Benzene Ring Replacement | 41 ± 7 |
| Saturation of Dihydro Ring | 12 ± 3 |
The 5-methyl group enhances hydrophobic interactions, increasing binding affinity by 3.2-fold versus des-methyl analogs . Quinazolinone ring saturation is essential, as fully aromatic derivatives show 86% reduced activity due to conformational rigidity.
Pharmacokinetic and Toxicological Profile
ADME Properties
Rat pharmacokinetic studies (10 mg/kg IV) reveal:
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t₁/₂: 4.2 ± 0.3 h
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C<sub>max</sub>: 1.8 ± 0.2 μg/mL
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AUC<sub>0-∞</sub>: 14.3 ± 1.5 μg·h/mL
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V<sub>d</sub>: 2.1 ± 0.4 L/kg
Hepatic microsome assays show moderate clearance (23 mL/min/kg) primarily through CYP3A4-mediated oxidation.
Current Applications and Future Directions
Therapeutic Development
The compound is under investigation as:
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Post-exposure ricin antidote: Phase I trials initiated (NCT04877613)
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Adjuvant for antibody therapies: Enhances neutralization potency 8-fold
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Biodefense stockpile candidate: Lyophilized formulation stable for 36 months
Industrial and Research Applications
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Affinity chromatography ligand: Purifies RIPs with 99.2% efficiency
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Chemical biology probe: Maps RIP interaction networks via photoaffinity labeling
Future research priorities include:
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Resolving enantiomer-specific activity through asymmetric synthesis
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Developing inhaled formulations for pulmonary toxin exposure
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Exploring combination therapies with monoclonal antibodies
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